molecular formula C9H9FO3 B13437012 3-Fluoro-2-(methoxymethoxy)benzaldehyde

3-Fluoro-2-(methoxymethoxy)benzaldehyde

Cat. No.: B13437012
M. Wt: 184.16 g/mol
InChI Key: OTKPRFLKCMHBJW-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a methoxymethoxy group at the second position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methoxymethoxy)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

    Formylation: The formyl group is introduced using a formylation reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

    Purification: Employing techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 3-Fluoro-2-(methoxymethoxy)benzoic acid.

    Reduction: 3-Fluoro-2-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets:

    Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, affecting their function.

    Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(methoxymethoxy)benzaldehyde: Similar structure but with different substitution pattern.

    3-Fluoro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-Fluoro-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxymethoxy group.

Uniqueness

3-Fluoro-2-(methoxymethoxy)benzaldehyde is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

3-Fluoro-2-(methoxymethoxy)benzaldehyde is an organic compound notable for its unique chemical structure, which includes a fluorine atom and methoxymethoxy functional groups attached to a benzaldehyde framework. Its molecular formula is C10_{10}H11_{11}F O3_{3}, with a molar mass of approximately 184.16 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a benzene ring with a formyl group (–CHO) and two methoxy groups (–OCH3_3), which contribute to its reactivity and interaction with biological systems. The presence of the fluorine atom can enhance the lipophilicity of the molecule, potentially affecting its biological activity and pharmacokinetics.

Property Value
Molecular FormulaC10_{10}H11_{11}F O3_{3}
Molar Mass184.16 g/mol
Functional GroupsFluorine, Methoxy

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound may exhibit significant antimicrobial properties. These compounds can interact with various biological macromolecules, such as proteins and nucleic acids, leading to inhibition of microbial growth. For instance, studies have shown that certain benzaldehyde derivatives possess antibacterial activity against a range of pathogens, suggesting that this compound could share similar effects.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been shown to inhibit inflammatory pathways, possibly through the modulation of cytokine production or the inhibition of pro-inflammatory enzymes. This suggests that this compound may be explored for therapeutic applications in inflammatory diseases.

Anticancer Properties

Emerging research highlights the anticancer potential of benzaldehyde derivatives. The unique arrangement of functional groups in this compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell signaling pathways. Further studies are required to elucidate these mechanisms and establish effective concentrations for therapeutic use.

Case Studies and Research Findings

  • Antimicrobial Studies : A study focused on the synthesis of various benzaldehyde derivatives demonstrated that certain compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of fluorine was noted to enhance this activity, indicating a potential pathway for further exploration of this compound as an antimicrobial agent .
  • Anti-inflammatory Research : In vitro assays have indicated that similar compounds can significantly reduce pro-inflammatory cytokines in cellular models. The structure-activity relationship (SAR) suggests that modifications in the methoxy groups may influence anti-inflammatory efficacy .
  • Anticancer Activity : A recent investigation into the effects of benzaldehyde derivatives on cancer cell lines revealed that specific structural features correlate with increased cytotoxicity. The study found that compounds with methoxy substitutions showed enhanced activity against breast cancer cells .

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-fluoro-2-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H9FO3/c1-12-6-13-9-7(5-11)3-2-4-8(9)10/h2-5H,6H2,1H3

InChI Key

OTKPRFLKCMHBJW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC=C1F)C=O

Origin of Product

United States

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